1-Hydroxymethyl-3-nitro-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74205-83-7 |
|---|---|
Molecular Formula |
C3H4N4O3 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
(3-nitro-1,2,4-triazol-1-yl)methanol |
InChI |
InChI=1S/C3H4N4O3/c8-2-6-1-4-3(5-6)7(9)10/h1,8H,2H2 |
InChI Key |
JGWYMCRHBWYCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CO)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 1 Hydroxymethyl 3 Nitro 1,2,4 Triazole
Chemical Transformations at the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group serves as a versatile handle for numerous chemical modifications, including substitution, esterification, and condensation reactions.
Nucleophilic Substitution of Hydroxy Groups with Halogens
The hydroxyl group of 1-hydroxymethyl-3-nitro-1,2,4-triazole can be converted into a good leaving group and subsequently substituted by halogens. Standard halogenating agents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination can be employed to synthesize the corresponding 1-halomethyl-3-nitro-1,2,4-triazole derivatives. These halogenated intermediates are valuable precursors for further nucleophilic substitution reactions.
Esterification Reactions: Acetylation and Tosylation
The hydroxymethyl group readily undergoes esterification. Acetylation can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base, to yield 1-acetoxymethyl-3-nitro-1,2,4-triazole. This reaction is analogous to the acetylation of other substituted pyrazolo[5,1-c] researchgate.nettandfonline.comtriazoles. arkat-usa.org
Similarly, tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate. The resulting 1-(tosyloxymethyl)-3-nitro-1,2,4-triazole is an excellent substrate for Sₙ2 reactions, as the tosylate group is a superior leaving group, facilitating displacement by a wide range of nucleophiles.
Halogen Exchange Reactions, e.g., Iodination
Halogenated derivatives, such as 1-chloromethyl-3-nitro-1,2,4-triazole, can undergo halogen exchange through reactions like the Finkelstein reaction. wikipedia.orgbyjus.com By treating the chloromethyl compound with a solution of sodium iodide in a suitable solvent like acetone (B3395972), the chloride can be displaced to form 1-iodomethyl-3-nitro-1,2,4-triazole. chemspider.comiitk.ac.in This Sₙ2 reaction is driven to completion by the precipitation of the less soluble sodium chloride from the acetone solvent. wikipedia.orgbyjus.com This method is effective for primary halides and provides a route to introduce an iodide, which can be a useful leaving group itself or participate in various coupling reactions. iitk.ac.injk-sci.com
Condensation Reactions with Amines to Form N,N-Bis-imist.maresearchgate.nettandfonline.comtriazol-1-ylmethyl-amino Compounds
A notable reaction of the hydroxymethyl group is its condensation with primary amines. Research has demonstrated that 1-(hydroxymethyl)-1,2,4-triazole can react with a primary amine in a 2:1 molar ratio to yield N,N-bis(1,2,4-triazol-1-ylmethyl)amines. This reaction is typically carried out in a solvent such as acetonitrile (B52724) at elevated temperatures (e.g., 60°C) for several hours. The resulting tridentate ligands have applications in coordination chemistry. This synthetic strategy has been shown to produce good to excellent yields, ranging from 75% to over 90%. tandfonline.com It is anticipated that this compound would undergo a similar condensation, yielding N,N-bis-(3-nitro-1,2,4-triazol-1-ylmethyl)amino compounds.
| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Amines (General) | N,N-bis(1,2,4-triazol-1-ylmethyl)amines | Acetonitrile (CH₃CN), 60°C, 4h | 80-90 | |
| Isobutylamine | N,N-bis(1,2,4-triazol-1-ylmethyl)isobutylamine | Acetonitrile (CH₃CN), 60°C, 4h | Not specified, good | |
| Various Primary Amines | N,N-Bis- researchgate.nettandfonline.comtriazol-1-ylmethyl-amino Compounds | Refluxed CH₃CN, 4h | 75-90.5 | tandfonline.com |
Electrophilic Substitution Reactivity of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is classified as a π-deficient heterocyclic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency is further intensified by the strong electron-withdrawing nature of the nitro group at the C3 position. Consequently, the carbon atoms of the 3-nitro-1,2,4-triazole (B13798) ring are highly deactivated towards electrophilic aromatic substitution. nih.gov Reactions such as nitration or Friedel-Crafts acylation on the ring carbons are generally not feasible.
Electrophilic attack, when it does occur, happens at the ring nitrogen atoms, which possess lone pairs of electrons. nih.gov The most common electrophilic reactions are protonation and alkylation. researchgate.net For instance, N-alkylation of 3-nitro-1,2,4-triazoles with various alkylating agents can lead to substitution at the N1, N2, or N4 positions, with the product distribution depending heavily on the reaction conditions and the specific reagents used. researchgate.netresearchgate.net
Nucleophilic Substitution Reactivity on the 1,2,4-Triazole Ring System
The electron-poor nature of the 3-nitro-1,2,4-triazole ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). The nitro group at the C3 position is a potent activating group for this type of reaction and can also function as a leaving group. libretexts.org
Research has shown that in 1-substituted 3-nitro-1H-1,2,4-triazoles, the nitro group can be displaced by various nucleophiles. researchgate.netosi.lv For example, treatment of 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole with ethanolic potassium hydroxide (B78521) results in the substitution of the nitro group by an ethoxy group. researchgate.netosi.lv Similar nucleophilic exchange reactions have been observed with other alkoxides, such as in methanol (B129727) and n-propanol solutions of potassium hydroxide. researchgate.netosi.lv This reactivity highlights a key strategy for derivatization, allowing the introduction of oxygen-based nucleophiles at the C3 position of the triazole ring. researchgate.net
| Substrate | Nucleophile/Solvent | Product | Reference |
|---|---|---|---|
| 1-(2-chloroethyl)-3-nitro-1H-1,2,4-triazole | Potassium Hydroxide / Ethanol (B145695) | 1-(2-chloroethyl)-3-ethoxy-1H-1,2,4-triazole | researchgate.netosi.lv |
| 1-substituted 3-nitro-1H-1,2,4-triazoles | Potassium Hydroxide / Methanol | 1-substituted 3-methoxy-1H-1,2,4-triazoles | researchgate.netosi.lv |
| 1-substituted 3-nitro-1H-1,2,4-triazoles | Potassium Hydroxide / n-Propanol | 1-substituted 3-propoxy-1H-1,2,4-triazoles | researchgate.netosi.lv |
Exploration of Diverse Substitution Patterns and Side-Chain Modifications
The structure of this compound offers multiple sites for chemical modification, including the nitrogen atoms of the triazole ring and the hydroxyl group of the side chain. Research into its derivatization has explored various strategies to synthesize new compounds with tailored properties, particularly for applications in energetic materials.
Side-Chain Modifications at the Hydroxymethyl Group:
The primary alcohol of the hydroxymethyl group is a versatile functional handle for a variety of transformations. Etherification is a documented modification for this compound. For instance, the reaction of this compound with ethanol in chloroform (B151607) under acid catalysis yields 1-Ethoxymethyl-3-nitro-1,2,4-triazole (EOM). researchgate.net This reaction demonstrates a straightforward method for altering the polarity and energetic properties of the parent molecule. Other plausible, though not specifically documented, modifications of the hydroxymethyl group include esterification with acid chlorides or anhydrides to produce energetic esters, and oxidation to the corresponding aldehyde or carboxylic acid, which could serve as intermediates for further synthesis.
Substitution Patterns on the Triazole Ring:
While this compound already has a substituent at the N1 position, studies on the parent compound, 3-nitro-1,2,4-triazole, provide insight into potential substitution patterns on the other ring nitrogens. The alkylation of 3-nitro-1,2,4-triazole and its C5-substituted derivatives can be complex. researchgate.net Reaction with alkylating agents in the presence of a base is often non-selective, leading to a mixture of products where the alkyl group is attached to the N1 or N2 positions. researchgate.net
However, selective synthesis is achievable. For example, the reaction of N1-alkyl-substituted 3-nitro-1,2,4-triazoles with dialkyl sulfates proceeds selectively to yield 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net This suggests that the N4 position of this compound could be a target for quaternization to form energetic ionic salts.
Another advanced strategy for creating complex side-chains involves linking the 3-nitro-1,2,4-triazole core to other heterocyclic rings. Using click chemistry, a series of derivatives have been synthesized where the 3-nitro-1H-1,2,4-triazole moiety is connected to a 1,2,3-triazole ring, demonstrating the synthesis of complex molecules with diverse substitution patterns. acs.org
The following table summarizes key derivatization strategies for the 3-nitro-1,2,4-triazole scaffold.
| Reaction Type | Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Etherification | This compound | Ethanol, Acid Catalyst | 1-Alkoxymethyl-3-nitro-1,2,4-triazole | researchgate.net |
| N-Alkylation | 3-Nitro-1,2,4-triazole | Alkylating agents (e.g., dialkyl sulfates) | Mixture of N1- and N2-alkyl derivatives | researchgate.net |
| N-Quaternization | 1-Alkyl-3-nitro-1,2,4-triazole | Dialkyl sulfates | 1,4-Dialkyl-3-nitro-1,2,4-triazolium salt | researchgate.net |
| Click Chemistry | 3-Nitro-1H-1,2,4-triazole derivative | Azides, Alkynes | N-substituted triazole linked to a 1,2,3-triazole | acs.org |
Ring Transformation Reactions Involving 1,2,4-Triazole Derivatives
Ring transformation reactions, where the atoms of a heterocyclic ring rearrange to form a new ring system, are a powerful tool in synthetic chemistry. However, for 1,2,4-triazole derivatives, particularly those stabilized by an electron-withdrawing nitro group, such transformations are not commonly reported.
The 1,2,4-triazole ring in 3-nitro-1,2,4-triazole (3-NTR) exhibits significant stability. Studies on the decomposition of 3-NTR upon low-energy electron attachment have shown that the triazole ring has a pronounced stability against cleavage. rsc.org The primary dissociation pathway observed involves the cleavage of a hydrogen atom, rather than a rupture of the ring itself. rsc.org This inherent stability is greater than that observed for other azole rings, such as imidazole, under similar conditions. rsc.org
The Dimroth rearrangement, a well-known ring transformation involving the switching of endocyclic and exocyclic nitrogen atoms, is a characteristic reaction of certain 1,2,3-triazoles but is not applicable to the 1,2,4-triazole scaffold. wikipedia.org The scientific literature reviewed does not provide specific examples of ring opening, ring expansion, or other skeletal rearrangements for this compound or its parent compound, 3-nitro-1,2,4-triazole. This lack of reported transformations underscores the chemical robustness of the nitrated 1,2,4-triazole core.
The findings regarding the stability of the 3-nitro-1,2,4-triazole ring are summarized below.
| Phenomenon | Observation | Implication | Reference |
|---|---|---|---|
| Ring Stability | The 3-nitro-1,2,4-triazole ring shows pronounced stability against electron attachment-induced cleavage. | Ring transformation reactions are energetically unfavorable and not readily observed. | rsc.org |
| Reactivity | Primary fragmentation involves loss of side-chain atoms (e.g., hydrogen) rather than ring rupture. | The heterocyclic core is robust, making derivatization of side-chains the more common reactive pathway. | rsc.org |
Advanced Spectroscopic and Structural Elucidation of 1 Hydroxymethyl 3 Nitro 1,2,4 Triazole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for 1-Hydroxymethyl-3-nitro-1,2,4-triazole is not widely published, the expected chemical shifts and coupling patterns can be inferred from the analysis of analogous 1,2,4-triazole (B32235) derivatives.
Proton (¹H) NMR: The proton NMR spectrum is anticipated to show distinct signals for the different types of protons present in the molecule. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are expected to appear as a singlet, typically in the range of δ 5.5-6.0 ppm, due to the deshielding effect of the adjacent nitrogen atom of the triazole ring and the oxygen atom. The proton of the hydroxyl group (-OH) would likely present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The single proton on the triazole ring (C5-H) is expected to resonate further downfield, likely above δ 8.0 ppm, influenced by the aromatic nature of the ring and the electron-withdrawing nitro group.
Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, the carbon of the methylene group (-CH₂OH) is expected to have a chemical shift in the range of δ 60-70 ppm. The two carbon atoms within the triazole ring are in different chemical environments. The carbon atom at position 3 (C3), bearing the nitro group, would be significantly deshielded, with an expected chemical shift in the region of δ 155-165 ppm. The carbon at position 5 (C5) would likely appear at a slightly more upfield position, typically around δ 145-150 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom | Predicted Chemical Shift (ppm) |
| Hydroxymethyl | -CH₂- | 5.5 - 6.0 |
| Hydroxyl | -OH | Variable (broad) |
| Triazole Ring | C5-H | > 8.0 |
| Methylene Carbon | -CH₂OH | 60 - 70 |
| Triazole Ring Carbon | C3-NO₂ | 155 - 165 |
| Triazole Ring Carbon | C5 | 145 - 150 |
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups
Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-H stretching vibrations of the methylene (-CH₂-) group are expected to appear around 2850-2960 cm⁻¹.
A crucial feature of the spectrum would be the strong absorption bands corresponding to the nitro group (-NO₂). Asymmetric and symmetric stretching vibrations of the N-O bonds are expected to be observed around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
The vibrations of the 1,2,4-triazole ring itself will also give rise to several characteristic bands. The C=N and N=N stretching vibrations within the heterocyclic ring typically appear in the 1400-1650 cm⁻¹ region. ijsr.net C-N stretching vibrations are also expected in the fingerprint region.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 (strong) |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1380 (strong) |
| Triazole Ring | C=N / N=N Stretch | 1400 - 1650 |
| Hydroxymethyl | C-O Stretch | 1000 - 1260 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The molecular formula of this compound is C₃H₄N₄O₃, giving it a molecular weight of approximately 144.1 g/mol . Therefore, the molecular ion peak (M⁺) would be expected at m/z 144.
The fragmentation pattern provides valuable structural information. Based on studies of similar compounds like 3-nitro-1,2,4-triazole (B13798), several key fragmentation pathways can be predicted. rsc.orgnih.gov A common fragmentation for 1,2,4-triazoles involves the cleavage of the bonds within the ring. ijsr.net
For this compound, likely fragmentation pathways would include:
Loss of the hydroxymethyl radical (•CH₂OH): This would result in a fragment ion at m/z 113, corresponding to the 3-nitro-1,2,4-triazole cation.
Loss of the nitro group (•NO₂): This would lead to a fragment ion at m/z 98.
Loss of formaldehyde (B43269) (CH₂O) from the molecular ion: A rearrangement could lead to the loss of a neutral formaldehyde molecule, resulting in a fragment ion at m/z 114, corresponding to the 3-nitro-1H-1,2,4-triazole cation.
Cleavage of the triazole ring: This can lead to various smaller fragment ions, such as the loss of N₂ (m/z 116) or HCN (m/z 117).
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₂O]⁺ |
| 113 | [M - •CH₂OH]⁺ |
| 98 | [M - •NO₂]⁺ |
| 68 | [C₂H₂N₃]⁺ (Triazole ring fragment) |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystal structure of its parent compound, 3-nitro-1H-1,2,4-triazole, offers significant insight into the expected molecular architecture. nih.govnih.gov
The study of 3-nitro-1H-1,2,4-triazole reveals that the triazole ring is essentially planar. nih.gov It is expected that the 1,2,4-triazole ring in the hydroxymethyl derivative would also adopt a planar conformation. The nitro group is likely to be nearly coplanar with the triazole ring to maximize resonance stabilization.
The crystal packing of 3-nitro-1H-1,2,4-triazole is dominated by intermolecular hydrogen bonds of the N-H···N and C-H···O types, which link the molecules into a supramolecular chain. nih.gov In the case of this compound, the presence of the hydroxyl group would introduce an additional and strong hydrogen bond donor (O-H), leading to a more complex and robust three-dimensional hydrogen-bonding network. This network would likely involve O-H···N and O-H···O interactions with the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group of neighboring molecules, respectively. These strong intermolecular forces are expected to significantly influence the compound's physical properties, such as its melting point and solubility.
Table 4: Crystallographic Data for the Analogous Compound, 3-Nitro-1H-1,2,4-triazole nih.gov
| Parameter | Value |
| Chemical Formula | C₂H₂N₄O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7818 (1) |
| b (Å) | 10.0726 (2) |
| c (Å) | 9.9703 (1) |
| β (°) | 107.081 (1) |
| Volume (ų) | 843.03 (2) |
| Z | 8 |
Research Applications and Mechanistic Studies of 1 Hydroxymethyl 3 Nitro 1,2,4 Triazole and Its Analogs
In Vitro Antitrypanosomatid Activity Studies
The emergence of drug resistance and the significant side effects of current treatments for trypanosomatid infections, such as Chagas disease caused by Trypanosoma cruzi, have spurred research into new therapeutic agents. nih.gov Compounds based on the 3-nitro-1H-1,2,4-triazole scaffold, including 1-Hydroxymethyl-3-nitro-1,2,4-triazole and its analogs, have been identified as a promising class of compounds with potent antitrypanosomal activity. nih.govnih.gov
A significant body of research has demonstrated that 3-nitro-1H-1,2,4-triazole derivatives exhibit potent and selective activity against the intracellular amastigote form of Trypanosoma cruzi, which is the clinically relevant stage of the parasite in the chronic phase of Chagas disease. nih.govresearchgate.net In various studies, numerous analogs, including amides, sulfonamides, and amines based on the 3-nitro-1,2,4-triazole (B13798) core, have been synthesized and evaluated. nih.govresearchgate.net
Many of these compounds displayed significant growth-inhibitory properties against T. cruzi amastigotes, with IC50 values ranging from the low nanomolar to the low micromolar range. nih.govresearchgate.net Notably, a large number of these derivatives proved to be significantly more potent than the reference drug, benznidazole. nih.govnih.gov The selectivity of these compounds is a key feature, showing high toxicity towards the parasite without affecting the host cells, which is reflected in their high selectivity indices (SI). nih.govresearchgate.net For instance, out of 36 amide and sulfonamide derivatives tested, 29 showed significant activity against T. cruzi amastigotes with IC50 values as low as 28 nM and selectivity indices reaching up to 2782. researchgate.net
Table 1: In Vitro Activity of Representative 3-Nitro-1,2,4-triazole Analogs Against T. cruzi
| Compound Type | IC50 Range (µM) vs. T. cruzi Amastigotes | Selectivity Index (SI) Range | Reference |
|---|---|---|---|
| Aliphatic/Aromatic Amines | 0.04 - 1.97 | 44 - 1320 | nih.gov |
| Amides/Sulfonamides | 0.028 - 3.72 | 66 - 2782 | researchgate.net |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. SI (Selectivity Index) is the ratio of toxicity to host cells versus toxicity to the parasite.
The mechanism of action for the antitrypanosomal effects of 3-nitro-1,2,4-triazole compounds is linked to their status as substrates for a type I nitroreductase (NTR). nih.govmdpi.com This enzyme, which is specific to trypanosomatids, bioactivates the nitro-compounds through reduction. mdpi.com The TcNTR in T. cruzi is an oxygen-insensitive enzyme that reduces the nitro group on the triazole ring, leading to the formation of toxic metabolites. mdpi.com These reactive products, such as hydroxylamine (B1172632), can interact with and damage essential parasite macromolecules like DNA, leading to cell death. mdpi.com
The role of this specific nitroreductase has been confirmed in related parasites. Studies using Trypanosoma brucei trypomastigotes engineered to overexpress an NADH-dependent nitroreductase (TbNTR) showed that these modified parasites were hypersensitive to 3-nitro-1,2,4-triazole derivatives. nih.govresearchgate.net This hypersensitivity confirms that the enzyme plays a crucial role in the activation and antiparasitic activity of these compounds. nih.gov Furthermore, enzymatic assays have demonstrated that nitrotriazole derivatives can be metabolized by TcNTR at significantly higher rates than benznidazole, suggesting a more efficient activation pathway within the parasite. mdpi.com
In Vitro Antibacterial Activity Research and Structure-Activity Relationship (SAR) Analysis
Compounds featuring the 1,2,4-triazole (B32235) ring are known for their wide range of biological activities, including significant antibacterial properties. nih.govresearchgate.net This heterocyclic core is a key component in the development of new antimicrobial agents to combat the growing issue of drug resistance. nih.govnih.gov
Derivatives of 1,2,4-triazole have been tested for their in vitro inhibitory activity against a variety of standard Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa). nih.govijpsjournal.com Research has shown that modifications to the 1,2,4-triazole scaffold can lead to potent antibacterial effects. nih.gov
Structure-activity relationship (SAR) analysis of various 1,2,4-triazole derivatives has provided insights into the chemical features crucial for their antibacterial action. For instance, the presence of a nitro group on a phenyl ring attached to the triazole core has been shown to play a critical role in exerting high antibacterial activity against multiple bacterial species. researchgate.net Hybrid molecules incorporating the 1,2,4-triazole ring with other pharmacophores, like fluoroquinolones, have also displayed high inhibitory efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov
Table 2: Representative Antibacterial Activity of 1,2,4-Triazole Derivatives
| Bacterial Strain | Type | Example Compound Class | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| S. aureus | Gram-Positive | Clinafloxacin-triazole hybrids | 0.25 - 32 | nih.gov |
| B. subtilis | Gram-Positive | Clinafloxacin-triazole hybrids | 0.25 - 32 | nih.gov |
| E. coli | Gram-Negative | Fluoroquinolone-triazole hybrids | 0.12 - 1.95 | nih.gov |
| P. aeruginosa | Gram-Negative | Fluoroquinolone-triazole hybrids | 0.12 - 1.95 | nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
A key strategy in the development of antibacterial agents is the inhibition of essential microbial enzymes that are absent in or structurally different from their mammalian counterparts. nih.gov Dihydrofolate reductase (DHFR) is a critical enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.govwikipedia.org Tetrahydrofolate is a necessary precursor for the synthesis of purines, thymidylate, and certain amino acids, making it essential for cell proliferation and survival. nih.gov
Inhibition of bacterial DHFR leads to a deficiency in essential building blocks for DNA synthesis, ultimately resulting in cell death. researchgate.net Consequently, DHFR is a well-established and validated target for antibacterial drugs. wikipedia.orgorscience.ru Various heterocyclic compounds, including those with structures analogous to 1,2,4-triazoles, have been investigated as DHFR inhibitors. orscience.ru The development of novel 1,2,4-triazole-based compounds as potential antibacterial agents often involves assessing their ability to inhibit bacterial DHFR, as this represents a proven pathway for achieving antibacterial efficacy. nih.govorscience.ru
Development of Novel Hybrid Triazole Molecules for Enhanced Research Properties
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach is used to create novel chemical entities with potentially improved affinity, enhanced efficacy, dual mechanisms of action, or better pharmacokinetic profiles. nih.govresearchgate.net The 1,2,4-triazole scaffold is a versatile building block frequently used in this strategy due to its favorable chemical properties and broad biological activity. researchgate.netnih.gov
Researchers have developed hybrid molecules that link a 1,2,4-triazole moiety to other active structures, such as Schiff bases, Mannich bases, or existing antimicrobial agents like fluoroquinolones. nih.govresearchgate.net For example, hybrid 1,2,4-triazole molecules derived from Schiff and Mannich bases have been evaluated for their antibacterial activity, with some showing inhibitory effects many times higher than standard drugs like ampicillin. researchgate.net The rationale behind this approach is that the resulting hybrid may act on multiple targets or may have improved properties that allow it to overcome resistance mechanisms developed by pathogens. nih.gov The development of such novel hybrid molecules containing the this compound core or its analogs is an active area of research aimed at discovering candidates with superior performance for various therapeutic and research applications.
Exploration of Applications in Material Science and Supramolecular Chemistry
The unique structural features of this compound, namely the aromatic triazole ring, the electron-withdrawing nitro group, and the hydrogen-bond-donating hydroxymethyl group, suggest its potential for applications in material science and supramolecular chemistry. While specific research on this compound is not extensively documented, its potential can be inferred from studies on analogous functionalized heterocyclic systems.
The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the triazole ring, making the compound a candidate for incorporation into functional materials. Nitro-containing compounds are utilized in various pharmaceuticals, agrochemicals, pigments, and polymers. researchgate.net In the realm of material science, nitro-functionalized heterocycles are of interest for the development of metal-organic frameworks (MOFs) and coordination polymers. The nitro group can enhance the Lewis acidity of a ligand, which is beneficial for catalysis, and its polar nature can lead to strong interactions with guest molecules, making such materials suitable for sensing applications. researchgate.net For instance, MOFs containing nitro groups have shown effectiveness in CO2 capture due to favorable quadrupole-dipole interactions. researchgate.net The oxygen atoms of the nitro group can also participate in coordinative binding or noncovalent interactions with metal centers, influencing the structure and properties of the resulting materials. rsc.org
The hydroxymethyl group introduces the capability for strong hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The conformational preferences of hydroxymethyl groups on heterocyclic rings can direct the self-assembly of molecules into well-ordered, higher-order structures. researchgate.net In the context of this compound, the interplay between the hydrogen-bond-donating hydroxymethyl group and the hydrogen-bond-accepting nitro group and triazole nitrogen atoms could lead to the formation of robust one-, two-, or three-dimensional supramolecular networks. Such self-assembled structures are fundamental to the development of materials with tailored properties, including crystals with specific packing arrangements and liquid crystals.
Furthermore, the combination of a π-deficient triazole ring, a nitro group, and a hydroxymethyl substituent could be exploited in the design of sensors. Urea-functionalized MOFs, for example, have been investigated for the recognition of nitro-substituted compounds through hydrogen bonding. acs.org Conversely, a material incorporating this compound could potentially act as a sensor for various analytes through a combination of hydrogen bonding, π-π stacking, and coordination interactions. The fluorescence of coordination polymers containing metal ions and organic ligands can be quenched by nitroaromatic compounds, a principle widely used in chemical sensing. acs.org
Design and Development of Agrochemicals from a Research Perspective
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, particularly fungicides. nih.govresearchgate.net Many commercially successful fungicides are based on the 1,2,4-triazole core, and ongoing research continues to explore new derivatives with improved efficacy, broader spectrum of activity, and reduced environmental impact. mdpi.com From a research perspective, this compound and its analogs represent a fertile ground for the design of new fungicidal agents.
The fungicidal activity of 1,2,4-triazole derivatives is often attributed to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the design of new triazole-based fungicides. These studies systematically evaluate how different substituents on the triazole ring and its side chains affect the biological activity.
The presence of a nitro group on the triazole ring is of particular interest. Strong electron-withdrawing groups, such as the nitro group, have been shown to positively influence the antifungal activity in some series of 1,2,4-triazole derivatives. nih.gov For example, SAR investigations have revealed that derivatives bearing a nitro group at specific positions can exhibit enhanced antifungal efficacy. nih.gov This suggests that the nitro group in this compound could be a key contributor to potential fungicidal properties.
The hydroxymethyl group, while potentially offering a site for metabolic modification, also provides a handle for further chemical derivatization. In the design of new agrochemicals, such a functional group can be used to introduce other moieties that may enhance the compound's systemic properties, target affinity, or spectrum of activity. For instance, the hydroxymethyl group could be esterified or etherified to generate a library of analogs for SAR studies.
The following table summarizes the in vitro fungicidal activities of some representative 1,2,4-triazole derivatives from research studies, illustrating the impact of different substituents on their efficacy against various plant pathogens.
| Compound ID | R1 | R2 | Pathogen | EC50 (mg/L) | Reference |
| 5a4 | -(CH₂)-C(=N-OCH₃)-(pyridin-3-yl)-O-(2-Cl, 4-Br-phenyl) | H | Sclerotinia sclerotiorum | 1.59 | nih.gov |
| Phytophthora infestans | 0.46 | nih.gov | |||
| Rhizoctonia solani | 0.27 | nih.gov | |||
| Botrytis cinerea | 11.39 | nih.gov | |||
| 5b2 | -(CH₂)-C(=N-OCH₂-phenyl)-(pyridin-3-yl)-O-(2-Cl-phenyl) | H | Sclerotinia sclerotiorum | 0.12 | nih.gov |
| 7i | -C₆H₄-C(=O)NH-phenyl | 2-Cl | Gaeumannomyces graminis var. tritici | >50% inhibition at 100 mg/L | sioc-journal.cn |
| 6h | -(isopropanol)-C₆H₄-C(=O)NH-CH₂-(4-F-phenyl) | H | Physalospora piricola | 13.095 | mdpi.com |
| 5j | -(isopropanol)-C₆H₄-C(=O)NH-(2-Cl-phenyl) | H | Phytophthora capsici | 17.362 | mdpi.com |
This table is for illustrative purposes and presents data from different research articles. Direct comparison of EC50 values should be made with caution due to variations in experimental conditions.
The design of new agrochemicals based on the this compound scaffold would involve synthesizing a series of derivatives where the hydroxymethyl group is modified, and the nitro group's position and electronic influence are systematically studied. These new compounds would then be screened for their in vitro activity against a panel of economically important plant pathogens. Promising candidates would be further investigated for their mode of action, plant protection efficacy in greenhouse and field trials, and their toxicological and environmental profiles.
Q & A
Q. What are the common synthetic routes for 1-Hydroxymethyl-3-nitro-1,2,4-triazole, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the 1,2,4-triazole core. For example, hydroxymethylation can be achieved by reacting 1,2,4-triazole with formaldehyde or methanol under basic conditions, followed by nitration using nitric acid or nitro-containing reagents. Optimization includes controlling reaction temperature (e.g., reflux in DMSO at 80–100°C), stoichiometry of reagents, and purification via recrystallization (water-ethanol mixtures) to improve yields (~65% reported in similar triazole syntheses) .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., NO₂ stretching at ~1530 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm).
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks via ESI-MS).
- Elemental analysis validates purity (>98% for pharmacological studies) .
Q. What biological activities are associated with 1,2,4-triazole derivatives, and how can these be assessed experimentally?
1,2,4-Triazoles exhibit antimicrobial, antifungal, and anticancer activities. Standard assays include:
- Antibacterial : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus.
- Antifungal : Growth inhibition assays on C. albicans.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Positive controls (e.g., fluconazole) and dose-response curves are critical for validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential inhalation hazards.
- Store away from oxidizers and strong bases to prevent decomposition.
- Emergency protocols: Rinse exposed areas with water; seek medical attention if ingested .
Advanced Research Questions
Q. How can researchers validate the purity and quantify impurities in this compound using UV-Vis spectrophotometry?
Validation follows ICH guidelines:
- Specificity : Confirm no interference from impurities at λ=258 nm (absorbance maxima for triazoles).
- Linearity : Prepare standard solutions (0.1–10 µg/mL) with R² > 0.999.
- Accuracy : Spike recovery tests (98–102%).
- Robustness : Vary pH (±0.2) and solvent ratios to test method stability .
Q. What computational methods are employed to predict the detonation properties or stability of nitro-substituted triazoles?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability.
- Kamlet-Jacobs equations : Estimate detonation velocity (D) and pressure (P) using molecular formula and density.
- Molecular dynamics simulations : Model crystal packing effects on sensitivity .
Q. How do structural modifications (e.g., hydroxymethyl vs. nitro groups) influence the pharmacological efficacy of 1,2,4-triazole compounds?
- Hydroxymethyl groups enhance solubility and bioavailability via hydrogen bonding.
- Nitro groups increase electrophilicity, improving antimicrobial activity but potentially raising toxicity.
- Structure-activity relationship (SAR) studies : Compare IC₅₀ values of analogs with varying substituents using regression models .
Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results in triazole derivatives' stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
